3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple chloro and fluoro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is the reaction of 2,6-difluorophenylacetic acid with 3,6-dichloropyridine-2-carboxylic acid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: The chloro substituents can be reduced to form corresponding hydrochlorides.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used, often requiring elevated temperatures and strong bases.
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Hydrochlorides: from reduction reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated and chlorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: In industry, this compound could be used in the production of advanced materials, such as fluorinated polymers or coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
3,5-Dichloro-2,4-difluorophenylcarbamoyl-2,6-difluorobenzamide
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
3,6-Difluoro-2-methoxypyridine
Uniqueness: 3,6-Dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide is unique due to its specific arrangement of chloro and fluoro substituents on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O/c15-9-4-5-12(16)20-13(9)14(21)19-7-6-8-10(17)2-1-3-11(8)18/h1-5H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVAFHLNLPTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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